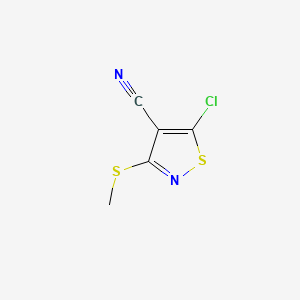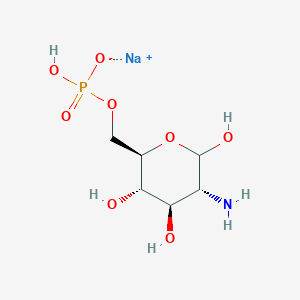
4-Isothiazolecarbonitrile, 5-chloro-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methylthio-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C5H3ClN2S. It is a member of the isothiazole family, which is known for its diverse biological activities and industrial applications . This compound is characterized by the presence of a chloro group, a methylthio group, and a carbonitrile group attached to an isothiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile typically involves the reaction of 3-methylthio-4-isothiazolecarbonitrile with a chlorinating agent. One common method is the chlorination of 3-methylthio-4-isothiazolecarbonitrile using thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
3-Methylthio-4-isothiazolecarbonitrile+SOCl2→5-Chloro-3-methylthio-4-isothiazolecarbonitrile+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-methylthio-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA) under mild conditions.
Reduction: Reducing agents (e.g., LiAlH4) under anhydrous conditions.
Major Products Formed
Substitution: 5-Amino-3-methylthio-4-isothiazolecarbonitrile, 5-Thio-3-methylthio-4-isothiazolecarbonitrile.
Oxidation: 5-Chloro-3-methylsulfoxide-4-isothiazolecarbonitrile, 5-Chloro-3-methylsulfone-4-isothiazolecarbonitrile.
Reduction: 5-Chloro-3-methylthio-4-isothiazoleamine.
Aplicaciones Científicas De Investigación
5-Chloro-3-methylthio-4-isothiazolecarbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile is primarily attributed to its ability to interact with biological macromolecules. The isothiazole ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . Additionally, the chloro and methylthio groups enhance the compound’s reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methylchloroisothiazolinone (MCI): A widely used biocide with similar structural features, including a chloro and isothiazole moiety.
Methylisothiazolinone (MI): Another biocide with a similar isothiazole ring but lacking the chloro group.
Uniqueness
5-Chloro-3-methylthio-4-isothiazolecarbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to other isothiazole derivatives. The combination of the chloro, methylthio, and carbonitrile groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
54798-93-5 |
|---|---|
Fórmula molecular |
C5H3ClN2S2 |
Peso molecular |
190.7 g/mol |
Nombre IUPAC |
5-chloro-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S2/c1-9-5-3(2-7)4(6)10-8-5/h1H3 |
Clave InChI |
QCEAOTTUBMXSIS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NSC(=C1C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)




![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)

